4-Chloro-4-dimethylaminoazobenzene
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Overview
Description
4-Chloro-4-dimethylaminoazobenzene is an organic compound with the molecular formula C14H14ClN3. It is a member of the azobenzene family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used as a dye. It is also referred to as 4-dimethylamino-4’-chloroazobenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-dimethylaminoazobenzene typically involves the diazotization of 4-chloroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include an acidic medium to facilitate the diazotization process. The steps are as follows:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline in an alkaline medium to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-dimethylaminoazobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, converting it to the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc in acetic acid are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can replace the chloro group.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation but can include nitroso and nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-4-dimethylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo photoisomerization.
Industry: Utilized in the production of colored plastics and textiles.
Mechanism of Action
The mechanism of action of 4-Chloro-4-dimethylaminoazobenzene primarily involves its ability to undergo photoisomerization. This process involves the conversion between the trans and cis forms of the molecule upon exposure to light. The trans form is more stable, but the cis form can be induced by UV light. This property makes it useful in applications such as molecular switches and sensors .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminoazobenzene: Lacks the chloro substituent, making it less reactive in substitution reactions.
4-Chloroazobenzene: Does not have the dimethylamino group, affecting its electronic properties and reactivity.
4-Methylaminoazobenzene: Similar structure but with a methyl group instead of a dimethylamino group, leading to different steric and electronic effects.
Uniqueness
4-Chloro-4-dimethylaminoazobenzene is unique due to the presence of both the chloro and dimethylamino groups, which influence its reactivity and applications. The chloro group makes it more reactive in nucleophilic substitution reactions, while the dimethylamino group enhances its electron-donating properties, making it a versatile compound in various chemical processes .
Properties
Molecular Formula |
C14H16ClN3 |
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Molecular Weight |
261.75 g/mol |
IUPAC Name |
1-chloro-N,N-dimethyl-4-phenyldiazenylcyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C14H16ClN3/c1-18(2)14(15)10-8-13(9-11-14)17-16-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
GSKFMOXSOKADSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC=C(C=C1)N=NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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